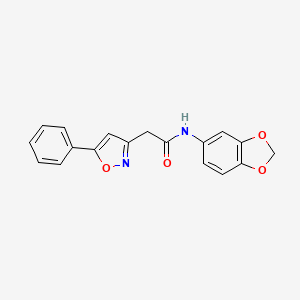

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and an oxazole ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.

Coupling of the Rings: The final step involves coupling the benzodioxole and oxazole rings through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

This compound participates in several key chemical reactions due to its structural features, including an amide group, benzodioxole ring, and oxazole heterocycle.

1.1 Oxidation Reactions

The oxazole ring and benzodioxole moiety can undergo oxidation under specific conditions. For example, treatment with oxidizing agents like potassium permanganate (KMnO₄) may introduce hydroxyl or carbonyl groups at reactive positions.

1.2 Nucleophilic Substitution

The amide nitrogen and oxazole ring positions are susceptible to nucleophilic attack. Reagents such as Grignard reagents (e.g., RMgX) can react with electrophilic sites, potentially modifying the oxazole substituent.

1.3 Cyclization Reactions

The oxazole ring formation often involves cyclization processes. For instance, the synthesis of this compound may involve intramolecular cyclization under acidic conditions (e.g., HCl) to form the oxazole heterocycle.

1.4 Hydrolysis

The amide group can hydrolyze under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s functional groups.

1.5 Alkylation

Alkylating agents (e.g., alkyl halides) may react with the amide nitrogen or oxazole positions, enabling structural diversification.

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic/basic conditions | Introduction of oxidized groups |

| Nucleophilic Substitution | Grignard reagents (e.g., MeMgBr) | Modification of oxazole substituent |

| Cyclization | HCl, heating, DMF/EtOH solvent | Formation of oxazole ring |

| Hydrolysis | HCl or NaOH, reflux | Conversion to carboxylic acid |

| Alkylation | Alkyl halides (e.g., CH₃CH₂Br), base | Alkylated derivatives |

Analytical and Stability Considerations

-

Solubility : Soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.

-

Stability : Requires storage away from light and moisture to prevent degradation.

-

Characterization :

-

NMR : Used to confirm structural integrity.

-

Mass Spectrometry : Validates molecular weight (312.34 g/mol).

-

Biological and Pharmaceutical Relevance

While direct biological data for this compound is limited, its structural motifs (benzodioxole, oxazole) are common in bioactive molecules. Related compounds have shown potential in anti-inflammatory and anticancer research, suggesting similar applications .

Applications De Recherche Scientifique

Biological Activities

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibits several biological activities:

Antitumor Activity

Research indicates that this compound has potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In one study, it exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound may find applications in various therapeutic areas:

| Application Area | Potential Use |

|---|---|

| Oncology | Development of novel anticancer drugs |

| Infectious Diseases | Antibiotic formulations for resistant infections |

| Inflammation | Treatment for chronic inflammatory conditions |

Case Study 1: Anticancer Research

A recent study published in Cancer Letters explored the effects of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyloxazol)acetamide on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: is similar to other benzodioxole and oxazole derivatives.

Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.

Oxazole Derivatives: Compounds like oxaprozin and cloxacillin.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzodioxole and oxazole rings, which may confer unique biological activities or chemical reactivity compared to other compounds.

Activité Biologique

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of the oxazole ring and subsequent acetamide formation. The compound's structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, N-(2H-1,3-benzodioxol-5-yl) derivatives have shown potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells by reactivating silenced tumor suppressor genes .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | HDAC inhibition |

| Vorinostat | Anticancer | HDAC inhibition |

| Panobinostat | Anticancer | HDAC inhibition |

Neuroprotective Effects

The benzodioxole moiety is known for its neuroprotective effects. Studies have demonstrated that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting that this compound may also possess neuroprotective properties .

Antimicrobial Activity

Preliminary studies indicate that derivatives of benzodioxole exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways . Further research is needed to confirm the specific antimicrobial spectrum of this compound.

Case Studies

- HDAC Inhibition and Cancer Cell Lines : A study evaluating the effects of various benzodioxole derivatives on cancer cell lines demonstrated that compounds structurally related to this compound significantly inhibited cell proliferation and induced apoptosis through HDAC inhibition .

- Neuroprotection in Animal Models : In vivo studies on animal models subjected to neurotoxic agents showed that administration of similar benzodioxole compounds resulted in reduced neuronal damage and improved behavioral outcomes. This suggests potential therapeutic applications for neurodegenerative diseases .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(19-13-6-7-15-17(8-13)23-11-22-15)10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPKHQAPABUFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.